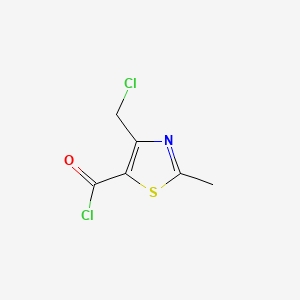
Tris-NTA per-Tert-butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris-NTA per-Tert-butyl Ester typically involves the esterification of nitrilotriacetic acid (NTA) with tert-butyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using industrial-scale chromatography or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Tris-NTA per-Tert-butyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Tris-NTA per-Tert-butyl Ester involves its ability to chelate metal ions, particularly nickel ions. This chelation forms a stable complex that can bind to histidine-tagged proteins, facilitating their purification and analysis . The molecular targets include proteins with histidine tags, and the pathways involved are primarily related to metal ion coordination and protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrilotriacetic Acid (NTA): The parent compound of Tris-NTA per-Tert-butyl Ester, used in similar applications but lacks the ester groups.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with broader metal ion binding capabilities but different structural properties.
Diethylenetriaminepentaacetic Acid (DTPA): Similar to EDTA but with additional binding sites for metal ions.
Uniqueness
This compound is unique due to its specific binding affinity for histidine-tagged proteins and its stability under various conditions. The presence of tert-butyl ester groups enhances its solubility and makes it more versatile in different research applications .
Eigenschaften
CAS-Nummer |
862778-57-2 |
|---|---|
Molekularformel |
C84H148N8O24 |
Molekulargewicht |
1654.14 |
IUPAC-Name |
tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1 |
InChI-Schlüssel |
ZKMCGMDLFWZTEK-RATTXREYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Synonyme |
(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












